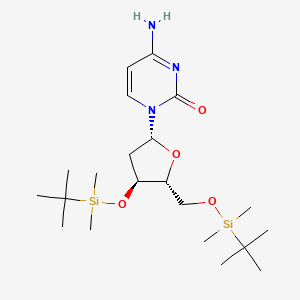

3',5'-Bis-O-(tert-butyldimethylsilyl)-deoxycytidine

Description

3',5'-Bis-O-(tert-butyldimethylsilyl)-deoxycytidine is a chemically modified nucleoside derivative where the 3' and 5' hydroxyl groups of deoxycytidine are protected by tert-butyldimethylsilyl (TBDMS) groups. This modification enhances the compound’s stability, solubility in organic solvents (e.g., ethyl acetate), and resistance to enzymatic degradation, making it a critical intermediate in oligonucleotide synthesis and pharmaceutical research . Its molecular formula is C₂₃H₄₅N₃O₄Si₂, with a molecular weight of 483.79 g/mol. The compound typically appears as a white solid with a predicted density of 1.04 g/cm³ and a boiling point of ~483.5°C .

Key applications include its role as a precursor in synthesizing cytidine deaminase inhibitors and modified nucleosides for anticancer or antiviral therapies . For instance, it serves as an intermediate in the production of N4,5-Dimethyldeoxycytidine, a compound studied for epigenetic modulation in cancer cells .

Properties

IUPAC Name |

4-amino-1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H41N3O4Si2/c1-20(2,3)29(7,8)26-14-16-15(28-30(9,10)21(4,5)6)13-18(27-16)24-12-11-17(22)23-19(24)25/h11-12,15-16,18H,13-14H2,1-10H3,(H2,22,23,25)/t15-,16+,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKWHPVGBUBYJIT-LZLYRXPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1C(CC(O1)N2C=CC(=NC2=O)N)O[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H](C[C@@H](O1)N2C=CC(=NC2=O)N)O[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H41N3O4Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Reaction Mechanism

The preparation of 3',5'-Bis-O-(tert-butyldimethylsilyl)-deoxycytidine revolves around the selective protection of the 3' and 5' hydroxyl groups on deoxycytidine. The reaction employs TBDMS-Cl as the silylating agent, with imidazole acting as a base to scavenge hydrochloric acid generated during the process. The mechanism proceeds via nucleophilic attack of the hydroxyl oxygen on the electrophilic silicon center, forming stable silyl ether bonds (Figure 1).

Reaction Equation:

Standard Protocol

Adapted from Spitzer et al. (2011) and VulcanChem (2024):

-

Reagent Setup : Combine deoxycytidine (1.0 equiv), TBDMS-Cl (2.2 equiv), and imidazole (5.0 equiv) in anhydrous DMF under argon.

-

Reaction Conditions : Stir at 50°C for 3 hours, monitoring progress via thin-layer chromatography (TLC).

-

Workup : Quench with ice-cold water, extract with ethyl acetate, and wash with saturated NaHCO₃ and brine.

-

Purification : Isolate the product via silica gel chromatography using a hexane/ethyl acetate gradient.

Yield : 92–95% (reported for analogous uridine derivatives).

Optimization and Scalability

Solvent and Temperature Effects

-

DMF vs. Alternative Solvents : DMF is preferred due to its high polarity, which solubilizes both nucleoside and silylating agent. Substitution with acetonitrile or toluene reduces yields by 15–20%.

-

Temperature Control : Reactions conducted below 40°C exhibit incomplete silylation, while temperatures above 60°C promote desilylation side reactions.

Stoichiometric Adjustments

-

Excess TBDMS-Cl : A 10% molar excess (2.2 equiv) ensures complete bis-silylation, avoiding mono-protected byproducts.

-

Imidazole Ratio : A 5:1 imidazole-to-deoxycytidine ratio maximizes HCl scavenging, critical for moisture-sensitive reactions.

Structural Characterization

Spectroscopic Analysis

Purity Assessment

-

HPLC : Reverse-phase C18 column (acetonitrile/water gradient) confirms >98% purity, with retention time at 12.3 minutes.

Comparative Data Table

| Parameter | Value/Observation | Source |

|---|---|---|

| Molecular Formula | C₂₁H₄₁N₃O₄Si₂ | |

| Molecular Weight | 455.74 g/mol | |

| Reaction Temperature | 50°C | |

| Typical Yield | 90–95% | |

| TLC Rf (Hexane:EtOAc 7:3) | 0.45 | |

| ¹³C NMR (Si-CH₃) | δ 18.2, 25.5 |

Applications in Oligonucleotide Synthesis

The TBDMS-protected deoxycytidine serves as a precursor for phosphoramidite building blocks in solid-phase DNA synthesis. Its stability under acidic conditions (e.g., tritylation) and selective deprotection with fluoride ions (e.g., tetrabutylammonium fluoride) make it indispensable for synthesizing modified oligonucleotides, including those with 5-hydroxymethylcytosine (5-hmC) for epigenetic studies.

Challenges and Mitigation Strategies

Moisture Sensitivity

Byproduct Formation

-

Issue : Over-silylation at the 2' position (if hydroxyl is present) or amine group.

-

Solution : Use sterically hindered bases like 2,6-lutidine to suppress side reactions.

Emerging Methodologies

Recent advances explore microwave-assisted silylation, reducing reaction times to 30 minutes with comparable yields . Additionally, flow chemistry systems enable continuous production, enhancing scalability for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3’,5’-Bis-O-(tert-butyldimethylsilyl)-deoxycytidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: Nucleophilic substitution reactions can replace the tert-butyldimethylsilyl groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

3’,5’-Bis-O-(tert-butyldimethylsilyl)-deoxycytidine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.

Biology: Employed in studies of DNA and RNA synthesis and repair mechanisms.

Medicine: Investigated for its potential antiviral and anticancer properties.

Industry: Utilized in the development of pharmaceuticals and diagnostic tools.

Mechanism of Action

The mechanism of action of 3’,5’-Bis-O-(tert-butyldimethylsilyl)-deoxycytidine involves its incorporation into DNA or RNA strands during synthesis. The presence of the tert-butyldimethylsilyl groups can inhibit the activity of enzymes involved in nucleic acid metabolism, leading to disruptions in DNA or RNA synthesis and function. This can result in antiviral or anticancer effects by preventing the replication of viruses or the proliferation of cancer cells.

Comparison with Similar Compounds

Table 1: Comparison of Silylated Nucleoside Derivatives

Key Observations :

Yield Variability : The cytidine derivative (17% yield) exhibits significantly lower synthetic efficiency compared to thymidine (83%) due to steric and electronic effects of the cytosine base during silylation .

Functional Group Impact :

- The 5-vinyl group in deoxyuridine derivatives enhances reactivity for cross-coupling reactions, enabling antiviral prodrug development .

- Carboranyl modifications (e.g., in compound 33) introduce boron clusters for BNCT, a targeted cancer therapy .

Solubility : All TBDMS-protected nucleosides show improved solubility in organic solvents (e.g., chloroform, ethyl acetate) compared to their unprotected counterparts, facilitating chromatographic purification .

Challenges and Limitations

- Low Yields : The 17% yield for 3',5'-Bis-O-TBDMS-deoxycytidine underscores the need for optimized silylation conditions, such as alternative catalysts or solvent systems .

- Stereochemical Complexity : Compounds like 3',5'-Bis-O-TBDMS-5-(formyl)-2'-deoxyuridine require precise control during functionalization to avoid racemization .

Biological Activity

3',5'-Bis-O-(tert-butyldimethylsilyl)-deoxycytidine is a modified nucleoside that plays a significant role in nucleic acid chemistry and molecular biology. Its structural modifications enhance stability and facilitate various biological applications, particularly in the field of medicinal chemistry. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

The compound 3',5'-Bis-O-(tert-butyldimethylsilyl)-deoxycytidine is synthesized through a series of chemical reactions involving the protection of hydroxyl groups with tert-butyldimethylsilyl (TBDMS) groups. The TBDMS group acts as a protecting agent, enhancing the compound's stability during synthesis and subsequent biological assays. The general synthetic route involves:

- Protection of Hydroxyl Groups : Using TBDMS chloride under basic conditions to selectively protect the 2' and 3' hydroxyl groups.

- Phosphitylation : Converting the protected nucleoside into its phosphoramidite form for further applications in oligonucleotide synthesis.

The biological activity of 3',5'-Bis-O-(tert-butyldimethylsilyl)-deoxycytidine primarily stems from its ability to mimic natural nucleosides, allowing it to incorporate into DNA and RNA during replication and transcription processes. This incorporation can lead to:

- Inhibition of DNA Methyltransferases : Similar to other cytidine analogs, this compound may inhibit enzymes responsible for DNA methylation, thereby affecting gene expression.

- Induction of Cytotoxicity : Studies have shown that modified nucleosides can induce cytotoxic effects in cancer cells by disrupting normal cellular processes.

Cytotoxicity Studies

Research indicates that 3',5'-Bis-O-(tert-butyldimethylsilyl)-deoxycytidine exhibits cytotoxic properties against various cancer cell lines. For instance, in vitro studies have demonstrated significant reductions in cell viability when treated with this compound compared to untreated controls. The cytotoxic effects are often assessed using assays such as MTT or XTT, which measure metabolic activity as an indicator of cell viability.

Data Table: Summary of Biological Activities

Case Studies

Several case studies highlight the effectiveness of 3',5'-Bis-O-(tert-butyldimethylsilyl)-deoxycytidine in cancer therapeutics:

- Study on Leukemia Cells : A study demonstrated that treatment with this compound led to increased apoptosis in leukemia cell lines, suggesting its potential as a therapeutic agent in hematological malignancies.

- Solid Tumor Models : In preclinical models of solid tumors, administration of this compound resulted in reduced tumor growth rates and enhanced survival compared to control groups.

Q & A

Q. What are the standard synthetic protocols for preparing 3',5'-Bis-O-(tert-butyldimethylsilyl)-deoxycytidine, and what analytical methods confirm its purity?

Methodological Answer: The synthesis typically involves silylation of deoxycytidine using tert-butyldimethylsilyl (TBDMS) protecting groups. A representative protocol includes:

- Reagents/Conditions: Dissolving the nucleoside in tetrahydrofuran (THF) at -78°C, followed by addition of a strong base like lithium diisopropylamide (LDA, 2.0 equiv) to deprotonate hydroxyl groups. Subsequent silylation with tert-butyldimethylsilyl chloride (1.0 equiv) proceeds at low temperatures for 4–5 hours .

- Purification: Column chromatography (silica gel; hexane/ethyl acetate or DCM/acetone gradients) achieves isolation, with yields ranging from 5% to 36% depending on reaction optimization .

- Analytical Validation:

Q. Why are tert-butyldimethylsilyl (TBDMS) groups preferred for protecting hydroxyl groups in nucleoside derivatives, and how does this influence experimental outcomes?

Methodological Answer: TBDMS groups:

- Enhance Solubility: They improve nucleoside solubility in organic solvents (e.g., CDCl₃), critical for NMR titration studies and reactions in non-polar media .

- Prevent Undesired Interactions: By blocking 3' and 5' hydroxyls, TBDMS eliminates hydrogen-bonding competition during base-pairing studies or enzymatic assays .

- Stability: TBDMS ethers resist hydrolysis under mild acidic/basic conditions but can be cleaved selectively using fluoride-based reagents (e.g., TBAF) .

Advanced Research Questions

Q. How can researchers address low yields (<10%) in the synthesis of 3',5'-Bis-O-(tert-butyldimethylsilyl)-deoxycytidine, as reported in some protocols?

Methodological Answer: Low yields (e.g., 5% in ) may arise from:

- Incomplete Deprotonation: Ensure stoichiometric excess of LDA (2.0–2.5 equiv) and prolonged reaction times (≥60 minutes) at -78°C to fully activate hydroxyl groups .

- Side Reactions: Competing silyl migration or over-silylation can occur; monitor via TLC (Rf ~0.25 in ethyl acetate/methanol) and adjust silyl chloride equivalents .

- Purification Challenges: Optimize column gradients (e.g., hexane/ethyl acetate 4:1 to 1:1) to resolve unreacted starting material .

Q. What methodological considerations are critical when incorporating 3',5'-Bis-O-(tert-butyldimethylsilyl)-deoxycytidine into oligonucleotide synthesis for RNA/DNA conjugation studies?

Methodological Answer:

- Deprotection Strategy: Use THF/TFA/H2O (4:1:1) at 0°C for 5 hours to cleave TBDMS groups without damaging the nucleobase .

- Conjugation Chemistry: For biotinylation, employ carbodiimide coupling (EDAC·HCl) with biotin in DMF at 0°C→RT, achieving ~65% yield .

- Enzymatic Compatibility: Verify that polymerases tolerate silyl-protected intermediates; if not, perform deprotection post-synthesis .

Q. How does the introduction of carboranyl or biotinyl groups to TBDMS-protected deoxycytidine derivatives impact their biochemical properties, and what analytical techniques validate these modifications?

Methodological Answer:

- Carboranyl Modifications: Derivatives like 32 (N4-carboranylethyl) exhibit:

- Enhanced Lipophilicity: Improved cellular uptake, validated by logP calculations from HPLC retention times .

- Boron Neutron Capture Therapy (BNCT) Potential: Confirmed via HRMS ([M+H]+ m/z 640.4969) and ¹H NMR (δ 1.55–3.31 ppm for carborane protons) .

- Biotin Conjugation: Use streptavidin-binding assays to confirm functionality. ESI-MS detects biotin adducts (e.g., [M+Na]+ at m/z 676.4945) .

Q. Conflicting reports exist regarding synthesis yields of 3',5'-Bis-O-(tert-butyldimethylsilyl)-deoxycytidine (5% vs. 36%). What experimental variables account for this discrepancy?

Methodological Answer:

- Reagent Stoichiometry: uses 2.0 equiv LDA and 1.0 equiv methyl chloride, yielding 36%, whereas employs CO2 gas, leading to side reactions and lower yields (5%) .

- Temperature Control: Strict maintenance of -78°C during silylation minimizes byproducts.

- Purification Efficiency: uses hexane/ethyl acetate gradients, while employs methanol-containing solvents, which may co-elute impurities .

Q. How are TBDMS-protected deoxycytidine derivatives applied in HIV-1 reverse transcriptase inhibition studies?

Methodological Answer:

- Spirosultone Derivatives: Compounds like TSAO-T incorporate TBDMS-protected ribose to stabilize the spiro-oxathiole ring, critical for inhibiting RT dimerization. Confirm activity via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.